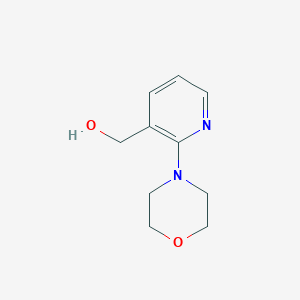

(2-Morpholino-3-Pyridinyl)Methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-morpholin-4-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c13-8-9-2-1-3-11-10(9)12-4-6-14-7-5-12/h1-3,13H,4-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESHZTWFDUKWGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380194 | |

| Record name | (2-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-55-2 | |

| Record name | 2-(4-Morpholinyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Morpholino-3-Pyridinyl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Hydroxymethyl)-2-(morpholin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of (2-Morpholino-3-Pyridinyl)Methanol

This guide provides a comprehensive walkthrough of the analytical methodologies and data interpretation required for the definitive structure elucidation of (2-Morpholino-3-Pyridinyl)Methanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and outlines self-validating protocols to ensure scientific integrity.

Introduction and Preliminary Assessment

This compound, a substituted pyridine derivative, presents a unique structural challenge that necessitates a multi-technique analytical approach for unambiguous characterization. The molecule comprises three key structural motifs: a pyridine ring, a morpholine substituent, and a methanol group. The primary objective of structure elucidation is to confirm the precise arrangement and connectivity of these components.

Before embarking on detailed spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential.

| Property | Value | Source |

| IUPAC Name | (2-morpholin-4-ylpyridin-3-yl)methanol | [1] |

| CAS Number | 423768-55-2 | [1] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [1] |

| Molecular Weight | 194.23 g/mol | [1] |

This initial data, typically obtained from high-resolution mass spectrometry (HRMS), provides the molecular formula, which is the first piece of the structural puzzle.

The Strategic Workflow for Structure Elucidation

A logical and systematic workflow is paramount for efficient and accurate structure elucidation. The process begins with determining the molecular formula and then proceeds through the identification of functional groups and the mapping of the carbon-hydrogen framework, culminating in the complete assignment of the molecular structure.

Caption: A strategic workflow for the structure elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Principle: HRMS measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition. This is a critical first step as it constrains the possible molecular structures.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the analyte (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI), which is a soft ionization method that minimizes fragmentation and preserves the molecular ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Data Analysis: The resulting spectrum will show a peak for the protonated molecule [M+H]⁺. The exact mass of this ion is used to calculate the molecular formula.

Expected Data: For this compound (C₁₀H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ is 195.11335. The high precision of HRMS allows for the differentiation between this and other potential formulas with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable IR-transparent solvent.

-

Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Expected Data and Interpretation: The IR spectrum provides direct evidence for the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

| 3400-3200 (broad) | O-H stretch | Alcohol | Presence of the methanol -OH group.[2] |

| 3100-3000 | C-H stretch | Aromatic | Confirms the pyridine ring. |

| 2950-2850 | C-H stretch | Aliphatic | Corresponds to the morpholine and methylene (-CH₂OH) protons. |

| 1600-1450 | C=C and C=N stretch | Aromatic Ring | Further evidence for the pyridine ring.[3] |

| 1250-1000 | C-O stretch | Ether and Alcohol | Indicates the C-O-C of the morpholine ring and the C-OH of the methanol group.[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it is possible to map out the carbon-hydrogen framework and the connectivity between atoms.

¹H NMR Spectroscopy

Principle: ¹H NMR provides information about the number of different types of protons in a molecule, their chemical environment, their relative numbers (integration), and their proximity to other protons (spin-spin coupling).

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is crucial to avoid interfering signals.[4][5][6]

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum.

Predicted ¹H NMR Data and Interpretation (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2 | dd | 1H | H-6 (Pyridine) | Downfield due to the electronegativity of the ring nitrogen and proximity to the morpholine nitrogen. |

| ~7.5 | dd | 1H | H-4 (Pyridine) | Aromatic proton on the pyridine ring. |

| ~7.1 | dd | 1H | H-5 (Pyridine) | Aromatic proton on the pyridine ring. |

| ~4.7 | s | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group and the aromatic ring. |

| ~3.8 | t | 4H | -N-CH₂- (Morpholine) | Protons on carbons adjacent to the nitrogen atom of the morpholine ring. |

| ~3.3 | t | 4H | -O-CH₂- (Morpholine) | Protons on carbons adjacent to the oxygen atom of the morpholine ring. |

| ~2.5 (broad) | s | 1H | -OH | The hydroxyl proton signal is often broad and its chemical shift is concentration-dependent. |

Note: s = singlet, d = doublet, t = triplet, dd = doublet of doublets. The predicted chemical shifts are based on data from similar structures like 3-pyridinemethanol.[7][8]

¹³C NMR Spectroscopy

Principle: ¹³C NMR provides information about the number of different types of carbon atoms in a molecule and their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 | C-2 (Pyridine) | Carbon attached to two nitrogen atoms (ring and morpholine). |

| ~148 | C-6 (Pyridine) | Aromatic carbon adjacent to the ring nitrogen. |

| ~138 | C-4 (Pyridine) | Aromatic carbon. |

| ~125 | C-3 (Pyridine) | Carbon attached to the methanol group. |

| ~122 | C-5 (Pyridine) | Aromatic carbon. |

| ~67 | -O-CH₂- (Morpholine) | Aliphatic carbon adjacent to oxygen. |

| ~62 | -CH₂OH | Carbon of the methanol group. |

| ~50 | -N-CH₂- (Morpholine) | Aliphatic carbon adjacent to nitrogen. |

2D NMR Spectroscopy for Unambiguous Assignments

While 1D NMR provides significant information, 2D NMR experiments are essential for confirming the connectivity between atoms, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons).

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.

Caption: Key 2D NMR correlations (COSY and HMBC) for confirming the structure.

By integrating the data from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the connectivity of the pyridine ring, the morpholine group at the 2-position, and the methanol group at the 3-position.

Mass Spectrometry (MS) Fragmentation Analysis

Principle: In addition to providing the molecular weight, mass spectrometry, particularly with techniques like tandem MS (MS/MS), can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often characteristic of the molecule's structure and can be used for confirmation.[9][10]

Experimental Protocol (MS/MS):

-

Ion Selection: The molecular ion [M+H]⁺ (m/z 195.1) is selected in the first mass analyzer.

-

Collision-Induced Dissociation (CID): The selected ions are passed into a collision cell where they collide with an inert gas (e.g., argon), causing them to fragment.[11]

-

Fragment Analysis: The resulting fragment ions are analyzed in a second mass analyzer.

Predicted Fragmentation Pathway: The fragmentation of this compound would likely proceed through characteristic losses of the substituents.

Caption: A plausible fragmentation pathway for this compound in ESI-MS/MS.

The observation of these specific fragment ions would provide strong corroborating evidence for the proposed structure. The fragmentation of the morpholine ring itself can also yield characteristic ions.[12][13]

Conclusion: Data Integration for Final Structure Confirmation

The structure elucidation of this compound is a process of converging evidence from multiple analytical techniques.

-

HRMS establishes the correct molecular formula (C₁₀H₁₄N₂O₂).

-

IR Spectroscopy confirms the presence of the key functional groups: hydroxyl, aromatic ring, and C-O bonds.

-

¹H and ¹³C NMR provide the carbon-hydrogen framework.

-

2D NMR (COSY, HSQC, HMBC) unequivocally establishes the connectivity, confirming the 2,3-substitution pattern on the pyridine ring.

-

MS Fragmentation analysis corroborates the structural assignments by showing characteristic losses of the substituent groups.

References

- Bonomo, M.G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202.

-

Gomtsyan, A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4945. Available at: [Link]

-

PubChem. (n.d.). 3-Pyridinemethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhan, H., et al. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: Experimental and theoretical approaches. The Journal of Chemical Physics, 146(24), 244307. Available at: [Link]

-

PubChem. (n.d.). [2-(Trifluoromethyl)pyridin-3-yl]methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Nguyen, J. D., et al. (2015). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 137(12), 4129–4132. Available at: [Link]

-

ResearchGate. (2015). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

-

Awad, T., et al. (2007). Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 42(6), 736-748. Available at: [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Kumar, V., & Chandra, S. (2018). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING, 3(2). Available at: [Link]

-

Iacob, A. T., et al. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molbank, 2024(2), M1841. Available at: [Link]

- Google Patents. (2020). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.

-

ResearchGate. (2013). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

-

Sofan, M. A., et al. (2021). Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Journal of Saudi Chemical Society, 25(2), 101183. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

-

VPL. (n.d.). Methanol (CH₃OH). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

Sources

- 1. This compound | C10H14N2O2 | CID 2776571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 3. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. chem.washington.edu [chem.washington.edu]

- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Pyridinemethanol(100-55-0) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Structural determination of the novel fragmentation routes of zwitteronic morphine opiate antagonists naloxonazine and naloxone hydrochlorides using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2-Morpholino-3-Pyridinyl)Methanol (CAS number 423768-55-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Morpholino-3-Pyridinyl)Methanol is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and its emerging role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. The guide is intended to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this and related molecules. While detailed experimental data for this specific compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogues and relevant methodologies to provide a foundational understanding.

Introduction: The Morpholinopyridine Scaffold in Drug Discovery

The morpholine and pyridine moieties are privileged structures in medicinal chemistry, each conferring unique and advantageous properties to bioactive molecules. The morpholine ring, a saturated heterocycle, is often incorporated to improve the pharmacokinetic profile of a compound, enhancing its aqueous solubility and metabolic stability.[1] Pyridine, an aromatic heterocycle, serves as a versatile scaffold for introducing diverse functionalities and engaging in key interactions with biological targets.[2] The combination of these two rings in the this compound scaffold creates a molecule with potential for favorable drug-like properties and specific biological activity.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 423768-55-2 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O₂ | [3] |

| Molecular Weight | 194.23 g/mol | [3] |

| IUPAC Name | (2-morpholin-4-ylpyridin-3-yl)methanol | [1] |

| SMILES | C1COCCN1C2=C(C=CC=N2)CO | [1] |

| Appearance | White to off-white crystalline powder | [4] |

| Storage Conditions | Store at 0-8 °C | [4] |

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthesis

The proposed retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol for Synthesis

The following is a generalized, two-step protocol based on the synthesis of similar compounds. Note: This protocol is illustrative and would require optimization and validation.

Step 1: Reduction of 2-Chloronicotinic Acid to (2-Chloro-3-pyridinyl)methanol

This step involves the reduction of the carboxylic acid functionality to a primary alcohol.

-

To a stirred solution of 2-chloronicotinic acid in an appropriate anhydrous solvent (e.g., tetrahydrofuran), add a suitable reducing agent (e.g., borane-tetrahydrofuran complex or lithium aluminum hydride) portionwise at a controlled temperature (typically 0 °C).

-

Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water or an appropriate aqueous solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2-Chloro-3-pyridinyl)methanol.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution with Morpholine

This step involves the displacement of the chloro group with morpholine.

-

In a sealed reaction vessel, combine (2-Chloro-3-pyridinyl)methanol, an excess of morpholine, and a suitable base (e.g., potassium carbonate or triethylamine) in a high-boiling point solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).

-

Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir for several hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Analytical Characterization

The identity and purity of this compound should be confirmed by a combination of spectroscopic and chromatographic techniques.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the morpholine ring protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The protons on the morpholine ring adjacent to the oxygen will appear at a lower field (higher ppm) than those adjacent to the nitrogen.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms and the aromaticity of the pyridine ring.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique for this molecule. The expected [M+H]⁺ ion would be at m/z 195.11.

3.3.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of water (with a modifier such as formic acid or ammonium acetate) and an organic solvent (such as acetonitrile or methanol) would be a suitable starting point for method development.

Biological Activity: A Potential TRPV3 Antagonist

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in keratinocytes, as well as in sensory neurons.[2] It is involved in the sensation of temperature, pain, and itch, and has been implicated in various skin disorders.[2] Consequently, TRPV3 has emerged as an attractive therapeutic target for the development of novel analgesics and treatments for dermatological conditions.

Several studies have reported the development of pyridinylmethanol derivatives as potent and selective TRPV3 antagonists.[2] While specific biological data for this compound is not publicly available, its structural similarity to known TRPV3 antagonists suggests that it may exhibit similar activity.

Mechanism of Action of TRPV3 Antagonists

TRPV3 antagonists act by binding to the TRPV3 ion channel and preventing its activation by various stimuli, such as heat or chemical agonists. This blockade of channel opening inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into the cell, thereby reducing cellular depolarization and downstream signaling pathways associated with pain and inflammation.

Caption: Proposed mechanism of action for this compound as a TRPV3 antagonist.

Experimental Protocols for Biological Evaluation

The evaluation of this compound as a TRPV3 antagonist would typically involve a series of in vitro and in vivo assays.

4.2.1. In Vitro Assay: Calcium Imaging using a Fluorescent Plate Reader (FLIPR)

This high-throughput assay measures changes in intracellular calcium concentrations in cells engineered to express the TRPV3 channel.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon activation of the TRPV3 channel by an agonist, calcium flows into the cell, binds to the dye, and causes an increase in fluorescence, which is measured by a FLIPR instrument. An antagonist will inhibit this agonist-induced increase in fluorescence.

Step-by-Step Methodology:

-

Cell Culture: Culture a suitable host cell line (e.g., HEK293) stably or transiently expressing the human TRPV3 channel in a 96- or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a component of a FLIPR Calcium Assay Kit) and an organic anion transport inhibitor (e.g., probenecid) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Remove the cell culture medium and add the dye loading buffer to each well.

-

Incubate the plate at 37 °C for 1-2 hours to allow for dye uptake.

-

Compound Addition and Measurement:

-

Prepare serial dilutions of this compound and a known TRPV3 agonist (e.g., 2-APB) in the assay buffer.

-

Place the cell plate and the compound plate into the FLIPR instrument.

-

The instrument will first add the antagonist solutions to the cell plate and incubate for a defined period.

-

Subsequently, the agonist solution is added, and the fluorescence intensity is measured over time.

-

-

Data Analysis: The antagonist activity is determined by the reduction in the agonist-induced fluorescence signal. The data is typically normalized and fitted to a dose-response curve to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist response).

4.2.2. In Vitro Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the electrical currents flowing through the channel.

Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential and the measurement of ion flow through the channels.

Step-by-Step Methodology:

-

Cell Preparation: Plate TRPV3-expressing cells on coverslips suitable for microscopy.

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.

-

Pipette Preparation: Fill a glass micropipette with an internal solution and mount it on the headstage of the patch-clamp amplifier.

-

Seal Formation: Under visual guidance, bring the pipette tip into contact with a cell and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane within the pipette tip, establishing electrical and diffusional access to the cell interior.

-

Data Acquisition:

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply a voltage ramp or step protocol to elicit TRPV3 currents.

-

Apply a TRPV3 agonist to the external solution to activate the channels and record the resulting current.

-

Perfuse the cell with a solution containing this compound and then co-apply the agonist to determine the inhibitory effect of the compound on the channel current.

-

-

Data Analysis: The percentage of inhibition of the agonist-induced current is calculated to determine the antagonist activity.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as a hazardous substance.

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

-

First Aid Measures:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a promising chemical entity with a scaffold that is well-suited for drug development. Its putative role as a TRPV3 antagonist places it in a class of compounds with significant therapeutic potential for the treatment of pain, itch, and inflammatory skin conditions. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, methods for its characterization, and detailed protocols for the evaluation of its biological activity. Further research is warranted to fully elucidate the pharmacological profile of this compound and to validate its therapeutic utility.

References

-

Matrix Fine Chemicals. (n.d.). [2-(MORPHOLIN-4-YL)PYRIDIN-3-YL]METHANOL | CAS 423768-55-2. Retrieved January 24, 2026, from [Link]

-

Gomtsyan, A., Schmidt, R. G., Bayburt, E. K., Gfesser, G. A., Voight, E. A., Daanen, J. F., ... & Cowart, M. D. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 4926–4947. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved January 24, 2026, from [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and a favorable pharmacokinetic profile, have made it a cornerstone in the design of a diverse array of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. We will explore key examples of approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, offering field-proven insights for researchers and drug development professionals.

The Morpholine Moiety: A Gateway to Enhanced Pharmacological Activity

The versatility of the morpholine ring stems from its structural and electronic properties. The presence of the ether oxygen atom reduces the basicity of the nitrogen atom, influencing its pKa and leading to improved oral bioavailability and cell membrane permeability.[2] Furthermore, the morpholine ring can engage in various non-covalent interactions with biological targets, including hydrogen bonding and hydrophobic interactions, thereby enhancing binding affinity and potency.[2] Its metabolic stability often translates to a longer half-life and reduced clearance of drug candidates.[2] These advantageous properties have propelled medicinal chemists to incorporate the morpholine scaffold into a wide range of lead compounds to optimize their drug-like characteristics.[1]

Anticancer Activity: Targeting Key Signaling Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with several compounds targeting critical pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

A prominent mechanism of action for many morpholine-containing anticancer compounds is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis.

Gefitinib , an approved drug for the treatment of non-small cell lung cancer (NSCLC), is a prime example. While primarily an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, its downstream effects involve the suppression of the PI3K/Akt/mTOR pathway. The morpholine moiety in Gefitinib contributes to its favorable pharmacokinetic profile.

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed key structural features that influence the anticancer activity of morpholine derivatives. For instance, the substitution pattern on the aromatic rings attached to the morpholine scaffold can significantly impact potency and selectivity. Halogen substitutions on a phenyl ring have been shown to increase inhibitory activity against certain cancer cell lines.[1]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected morpholine-containing compounds against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 (a pyrimidine-morpholine hybrid) | SW480 (Colon) | 5.10 ± 2.12 | [4] |

| Compound 1 (a pyrimidine-morpholine hybrid) | MCF-7 (Breast) | 19.60 ± 1.13 | [4] |

| Compound 2 (a quinoline derivative) | HepG2 (Liver) | < 0.05 | [1] |

| Compound 3 (a silicon phthalocyanine) | B16 Melanoma | 0.30 | [5] |

| Compound 4 (a pyrazole derivative) | HeLa (Cervical) | 0.21-1.99 | [6] |

Experimental Protocols for Evaluating Anticancer Activity

2.4.1. MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Step-by-Step Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the morpholine-containing compound for 24-72 hours.

-

Remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the MTT solution and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high throughput, and its ability to provide a quantitative measure of metabolically active cells, which is a reliable indicator of cell viability.

2.4.2. Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. This protocol details the analysis of key phosphorylated proteins in the PI3K/Akt/mTOR pathway to confirm the mechanism of action of the test compound.

Step-by-Step Methodology:

-

Protein Extraction: Lyse treated and untreated cancer cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., GAPDH).

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Causality Behind Experimental Choices: This protocol is designed to provide a semi-quantitative assessment of the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway. The use of antibodies specific to the phosphorylated forms of Akt and mTOR allows for a direct measurement of the pathway's activation state in response to treatment with a morpholine-containing inhibitor.

Antibacterial Activity: A New Generation of Antimicrobials

The emergence of multidrug-resistant bacteria necessitates the development of novel antibiotics with unique mechanisms of action. Morpholine-containing compounds have shown significant promise in this area.

Mechanism of Action: Inhibition of Protein Synthesis

Linezolid , an oxazolidinone antibiotic, is a prominent example of a morpholine-containing antibacterial drug. It inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[7][8][9] This binding prevents the formation of a functional 70S initiation complex, a crucial early step in translation.[9] The morpholine ring in Linezolid is a key component of its structure, contributing to its binding affinity and overall efficacy.

Figure 2: Mechanism of action of Linezolid in inhibiting bacterial protein synthesis.

Quantitative Data on Antibacterial Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Linezolid | Staphylococcus aureus | 0.3 (IC50) | [8] |

| Finafloxacin | Various | - | [6] |

| Levofloxacin | Various | - | [6] |

| Compound 5 (a Schiff base) | Staphylococcus aureus | 25 | [6] |

| Compound 5 (a Schiff base) | Escherichia coli | 29 | [6] |

Experimental Protocol for Antimicrobial Susceptibility Testing

Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

-

Prepare a serial two-fold dilution of the morpholine-containing compound in a 96-well microtiter plate using an appropriate broth medium.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits visible bacterial growth.

Causality Behind Experimental Choices: The broth microdilution method is a standardized and quantitative technique that provides a precise MIC value, which is essential for evaluating the potency of new antimicrobial agents.

Neuroprotective and CNS Activities

Morpholine derivatives have shown considerable potential in the treatment of central nervous system (CNS) disorders, including depression and neurodegenerative diseases.[2]

Mechanism of Action: Modulation of Neurotransmitter Levels and Enzyme Inhibition

Reboxetine , an antidepressant, is a selective norepinephrine reuptake inhibitor (NRI). By blocking the norepinephrine transporter, it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[2]

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, morpholine-containing compounds have been investigated as inhibitors of key enzymes such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).

Quantitative Data on Neuroprotective Activity

| Compound | Target | IC50 (µM) | Reference |

| Compound 6 (a quinoline derivative) | AChE | 1.94 ± 0.13 | [6] |

| Compound 7 (a chalcone derivative) | AChE | 6.1 ± 0.0048 | [3] |

| MLi-2 (a dimethylmorpholine derivative) | LRRK2 | 0.00076 | [2] |

Experimental Protocols for Evaluating Neuroprotective Activity

4.3.1. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE.

Step-by-Step Methodology:

-

Prepare a reaction mixture containing phosphate buffer, DTNB (Ellman's reagent), and the test compound in a 96-well plate.

-

Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).

-

Measure the absorbance at 412 nm at regular intervals to monitor the formation of the yellow-colored product.

-

Calculate the percentage of inhibition and determine the IC50 value.

Causality Behind Experimental Choices: Ellman's method is a well-established, sensitive, and reliable spectrophotometric assay for measuring AChE activity, making it suitable for screening potential inhibitors.

Antifungal and Other Biological Activities

The biological activities of morpholine-containing compounds extend to antifungal, antiviral, and anti-inflammatory properties.[1]

Antifungal Activity: Disruption of Fungal Cell Membrane

Amorolfine is a topical antifungal agent that interferes with the biosynthesis of ergosterol, an essential component of the fungal cell membrane. It inhibits two enzymes in the ergosterol biosynthesis pathway: delta-14 reductase and delta-7,8 isomerase.[6] This leads to the depletion of ergosterol and the accumulation of toxic sterols, ultimately disrupting the fungal cell membrane.

Antiviral and Anti-inflammatory Activities

While fewer approved drugs with a morpholine scaffold exist in these categories, research is ongoing. For instance, some morpholine derivatives have shown inhibitory activity against HIV-1 reverse transcriptase.[10] In the realm of anti-inflammatory research, certain morpholine-containing compounds have demonstrated the ability to inhibit inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process.[11]

Future Perspectives and Conclusion

The morpholine scaffold continues to be a highly valuable and versatile building block in drug discovery.[1] Its favorable physicochemical and pharmacokinetic properties make it an attractive moiety for the development of new therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on the design and synthesis of novel morpholine derivatives with enhanced selectivity for their biological targets, as well as the exploration of their potential in emerging therapeutic areas. The continued investigation into the structure-activity relationships of this privileged scaffold will undoubtedly lead to the discovery of next-generation drugs for a wide range of diseases.

References

-

Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

-

Vitale, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 2-23. [Link]

-

Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Zaib, S., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-25. [Link]

-

Naim, M. J., et al. (2016). A review on pharmacological profile of Morpholine derivatives. Journal of Pharmaceutical Sciences and Research, 8(11), 1279. [Link]

-

Tzara, A., & Kourounakis, A. P. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. Bioorganic Chemistry, 116, 105335. [Link]

-

Bayrak, H., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Archives of Pharmacal Research, 35(5), 797-805. [Link]

-

Ataollahi, E., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. ResearchGate. [Link]

-

Wilson, D. N. (2011). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Antimicrobial Agents and Chemotherapy, 55(12), 5702-5708. [Link]

-

Anderson, K. S., et al. (2022). Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers in Molecular Biosciences, 9, 843301. [Link]

-

Champney, W. S. (2002). Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells. Current Microbiology, 44(5), 352-356. [Link]

-

Sharma, P., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

Zhu, H., et al. (2015). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-814. [Link]

-

Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit. Journal of Medicinal Chemistry, 51(12), 3353-3356. [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Linezolid is a specific inhibitor of 50S ribosomal subunit formation in Staphylococcus aureus cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel HIV-1 Protease Inhibitors with Morpholine as the P2 Ligand to Enhance Activity against DRV-Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Discovery and history of pyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to the Discovery and History of Pyridine Derivatives in Medicinal Chemistry

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle, stands as one of the most significant and ubiquitous scaffolds in the landscape of medicinal chemistry. Its journey from a foul-smelling isolate of coal tar to a cornerstone of modern pharmacotherapy is a testament to over 150 years of chemical innovation and an evolving understanding of drug-receptor interactions. This guide provides a comprehensive exploration of the discovery, synthesis, and historical evolution of pyridine derivatives as therapeutic agents. We will delve into the fundamental chemical properties that render pyridine a "privileged scaffold," examine the landmark drugs that defined its therapeutic versatility, and detail the synthetic methodologies that brought these molecules from the laboratory to the clinic. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the self-validating systems that underpin successful drug discovery campaigns.

The Genesis of a Scaffold: From Obscurity to Structural Elucidation

The story of pyridine begins not in a pristine laboratory, but in the industrial byproducts of the 19th century. In 1846, the Scottish chemist Dr. Thomas Anderson, while investigating the components of bone oil derived from high-temperature heating, isolated an impure, colorless liquid with a distinctively unpleasant, fish-like odor.[1][2] He named this flammable substance "pyridine," a portmanteau of the Greek words pyr (fire) and idine (a suffix for aromatic bases).[1][2][3]

Despite its isolation, the chemical structure of pyridine remained a mystery for over two decades. It wasn't until 1869 and 1871 that Wilhelm Körner and James Dewar, respectively, independently proposed its correct structure: a benzene ring in which one methine group (C-H) is replaced by a nitrogen atom.[4] This discovery was pivotal, establishing pyridine as a foundational heteroaromatic compound. The first successful laboratory synthesis was achieved by William Ramsay in 1876, who produced pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube, marking the first-ever synthesis of a heteroaromatic compound.[1][4][5]

The Chemical Rationale: Why Pyridine is a "Privileged Scaffold"

The ascent of pyridine from a chemical curiosity to a pharmaceutical workhorse is rooted in its unique physicochemical properties. The nitrogen atom endows the ring with a set of characteristics that medicinal chemists have expertly exploited to fine-tune drug molecules for optimal efficacy and safety.[4]

-

Basicity and Polarity: The nitrogen atom's lone pair of electrons does not participate in the aromatic system, making it available for protonation. This basicity allows pyridine-containing drugs to form salts, which often improves water solubility and facilitates formulation.[5][6] The nitrogen also introduces a dipole moment, increasing the polarity of the molecule compared to its carbocyclic analog, benzene.[4]

-

Hydrogen Bonding: The nitrogen atom acts as a potent hydrogen bond acceptor. This is a critical feature for drug-receptor interactions, as it allows for strong, specific binding to biological targets like enzymes and receptors, thereby enhancing potency.[4]

-

Bioisosterism: Pyridine is a classic bioisostere of benzene. Replacing a phenyl group with a pyridine ring can maintain the overall size and shape required for receptor binding while introducing beneficial properties. This substitution can block metabolic oxidation at a specific position, alter electronic properties, improve solubility, and introduce a key hydrogen bonding interaction point.[3][4]

-

Modulation of Pharmacokinetics: The incorporation of a pyridine moiety has been shown to improve critical pharmacokinetic parameters. It can enhance metabolic stability, increase cellular permeability, and optimize protein-binding characteristics, ultimately leading to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][4] For instance, replacing a terminal phenyl ring with pyridine in a series of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors resulted in a 160-fold improvement in metabolic stability.[4]

Landmark Discoveries: Pyridine Derivatives in Therapeutics

The true impact of pyridine is best illustrated by the revolutionary drugs that incorporate its structure. From vitamins to blockbuster therapies, these compounds have transformed the treatment of human diseases.

The Era of Vitamins and Antibacterials

The first major therapeutic breakthrough for a pyridine derivative came with the identification of nicotinic acid (Niacin, Vitamin B3) as the cure for pellagra, a devastating disease characterized by dermatitis and dementia.[2][7] While nicotinic acid had been synthesized in 1867, its biological significance was not understood until the 1930s.[7] This discovery cemented the importance of the pyridine nucleus in essential biological molecules, including the coenzymes NAD and NADP.[3]

Shortly after, the dawn of the antibiotic age saw the emergence of Sulfapyridine . As a derivative of sulfanilamide, it was one of the first systemic antibacterial agents and proved highly effective against pneumonia, showcasing the pyridine scaffold's ability to enhance the therapeutic profile of an existing drug class.[8]

However, the most significant contribution to infectious disease was the discovery of Isoniazid in 1952. This simple derivative, isonicotinic acid hydrazide, remains a first-line treatment for tuberculosis over 70 years later.[6][9] Its mechanism involves inhibiting the synthesis of mycolic acid, an essential component of the mycobacterial cell wall.[5]

Revolutionizing Cardiovascular and Gastrointestinal Medicine

The development of Nifedipine in the 1970s marked the birth of the dihydropyridine class of calcium channel blockers.[6][9] These compounds, synthesized via the Hantzsch reaction, became frontline therapies for hypertension and angina by relaxing vascular smooth muscle.[5] The dihydropyridine core, a reduced form of pyridine, proved to be the ideal scaffold for interacting with L-type calcium channels.

In the 1980s, another pyridine derivative, Omeprazole , transformed the treatment of acid-related gastrointestinal disorders.[3][9] As the first proton pump inhibitor (PPI), omeprazole works by irreversibly blocking the H+/K+-ATPase enzyme system in gastric parietal cells.[5] Its unique mechanism is dependent on the acid-catalyzed rearrangement of its pyridine and benzimidazole rings within the acidic environment of the parietal cell canaliculus.

A Scaffold for Diverse Modern Therapies

The versatility of the pyridine ring is evident in the vast array of modern drugs that rely on it. According to FDA data, pyridine and its reduced form, dihydropyridine, are present in a significant percentage of all approved pharmaceuticals.[5][9]

| Drug Name | Therapeutic Class | Mechanism of Action |

| Imatinib | Anticancer | Tyrosine Kinase Inhibitor (inhibits Bcr-Abl) |

| Atazanavir | Antiviral (HIV) | HIV Protease Inhibitor |

| Delavirdine | Antiviral (HIV) | Non-Nucleoside Reverse Transcriptase Inhibitor[9] |

| Piroxicam | NSAID | Non-selective COX Inhibitor[5][9] |

| Crizotinib | Anticancer | ALK and ROS1 Kinase Inhibitor |

| Abiraterone | Anticancer | CYP17A1 Inhibitor (prostate cancer)[9] |

| Tacrine | Alzheimer's Disease | Acetylcholinesterase Inhibitor[5][9] |

| Roflumilast | COPD | Phosphodiesterase-4 (PDE4) Inhibitor[9] |

Table 1: A selection of influential pyridine-containing drugs and their mechanisms of action.

Experimental Protocols: The Synthesis of Pyridine Scaffolds

The ability to efficiently synthesize substituted pyridines has been central to their exploration in medicinal chemistry. While numerous methods now exist, the Hantzsch synthesis remains a classic and fundamentally important protocol.

The Hantzsch Dihydropyridine Synthesis

First reported by Arthur Hantzsch in 1881, this reaction is a multi-component condensation that produces a dihydropyridine, which can then be oxidized to the corresponding pyridine.[1][4] It remains a cornerstone for producing calcium channel blockers like Nifedipine.

Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot condensation reaction.

Materials:

-

Aldehyde (e.g., 2-nitrobenzaldehyde)

-

β-ketoester (e.g., 2 equivalents of methyl acetoacetate)

-

Ammonia source (e.g., ammonium hydroxide or ammonium acetate)

-

Solvent (e.g., ethanol or methanol)

-

Oxidizing agent (optional, for aromatization, e.g., nitric acid, DDQ)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the aldehyde (1.0 eq) and the β-ketoester (2.0 eq) in ethanol.

-

Addition of Nitrogen Source: To the stirred solution, add the ammonia source (1.1 eq) dropwise at room temperature. The addition may be exothermic.

-

Condensation: Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation of Dihydropyridine: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce precipitation of the dihydropyridine product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization if necessary.

-

(Optional) Aromatization to Pyridine: Dissolve the purified dihydropyridine in a suitable solvent (e.g., acetic acid). Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or nitric acid, and stir at an elevated temperature until the oxidation is complete (as monitored by TLC).

-

Final Workup: Neutralize the reaction mixture, extract the pyridine product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the final product.

Causality and Self-Validation: The Hantzsch synthesis is a self-validating system where the formation of the stable dihydropyridine ring drives the reaction forward. The choice of an alcohol solvent facilitates the dissolution of all components. The final product often precipitates upon cooling, simplifying purification. The success of the reaction is easily confirmed by standard analytical techniques (NMR, Mass Spectrometry) which will show the characteristic peaks of the 1,4-dihydropyridine core.

Modern Synthetic Approach: Multi-Component Reactions (MCRs)

Modern synthetic chemistry favors efficiency, and MCRs are exemplary in this regard. Catalyzed by various agents, including magnetic nanoparticles, these reactions combine multiple starting materials in a single step to generate complex pyridine derivatives, offering high atom economy.[8]

Objective: To synthesize a 2-amino-4,6-diaryl-nicotinonitrile derivative via a magnetic nanoparticle-catalyzed MCR.

Step-by-Step Methodology:

-

Catalyst Preparation: Synthesize or procure silica-coated morpholine-functionalized magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-morpholine).

-

Reaction Mixture: In a reaction vessel, combine an aromatic aldehyde (1.0 eq), an acetophenone derivative (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.2 eq).

-

Catalyst Addition: Add the magnetic nanoparticle catalyst (e.g., 1-2 mol%).

-

Solvent-Free Reaction: Heat the mixture under solvent-free conditions (e.g., at 80-100°C) with stirring for the required time (typically 30-90 minutes).

-

Catalyst Recovery: After cooling, add ethanol to the solidified mixture. Place a strong magnet against the side of the vessel to immobilize the catalyst. Decant the ethanolic solution containing the product.

-

Product Isolation: Evaporate the ethanol under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality and Self-Validation: The use of a magnetic nanocatalyst provides a high surface area for the reaction to occur efficiently and allows for simple, green recovery and reuse of the catalyst, which validates the method's efficiency. The one-pot nature minimizes waste and procedural steps. The structure of the highly functionalized pyridine product is readily confirmed by spectroscopic methods, validating the success of the complex cascade reaction.

Conclusion and Future Perspectives

The journey of pyridine from an industrial byproduct to a pillar of medicinal chemistry is a powerful narrative of scientific progress. Its unique electronic and structural properties have allowed it to become a privileged scaffold, consistently incorporated into a diverse range of FDA-approved drugs.[3][9] The historical development of pyridine-based drugs—from the early discoveries of vitamins and antibiotics to modern targeted therapies for cancer and viral infections—demonstrates the scaffold's remarkable adaptability.

Looking forward, the pyridine nucleus is expected to play an even larger role in drug discovery.[3][9] As medicinal chemists continue to tackle increasingly complex biological targets, the ability of the pyridine ring to modulate solubility, direct metabolism, and form critical receptor interactions will be invaluable. The ongoing development of novel, efficient synthetic methodologies will further expand the accessible chemical space, ensuring that new generations of pyridine derivatives will continue to emerge as potent and selective therapeutic agents for a wide range of human diseases.[9]

References

- De, S., S, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.

- (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC.

- (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central.

- (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.

- (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH.

- Ali, M. A., Mohanty, S. K., Elumalai, K., Nataraj, K. S., Ayyanna, C., & Srinivasan, S. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemical Engineering.

- Bhagdewani, N. (n.d.). Pyridine: Synthesis, reactions and medicinal uses. Slideshare.

- (n.d.). Pyridine. Wikipedia.

- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.

- (n.d.). Niacin History. News-Medical.Net.

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. news-medical.net [news-medical.net]

- 8. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Potential Mechanism of Action of (2-Morpholino-3-Pyridinyl)Methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Morpholino-3-Pyridinyl)Methanol, a novel heterocyclic compound, has emerged as a molecule of significant interest within the drug discovery landscape. This technical guide provides an in-depth exploration of its most probable mechanism of action, positing it as a selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel. Drawing upon a synthesis of existing literature on structurally related compounds and the well-established role of TRPV3 in sensory perception and pathology, we delineate a comprehensive framework for understanding its potential therapeutic applications. This document will detail the foundational science behind the TRPV3 hypothesis, propose a robust experimental cascade to validate this mechanism, and provide detailed protocols for key assays.

Introduction: The Emergence of a Novel Pyridine Derivative

This compound (Figure 1) is a synthetic small molecule characterized by a pyridine core substituted with a morpholine and a methanol group. Its chemical structure, particularly the pyridinyl methanol moiety, places it within a class of compounds that have shown promise in modulating key physiological pathways. While direct pharmacological data on this specific molecule remains nascent, a compelling body of evidence points towards its potential interaction with the Transient Receptor Potential (TRP) family of ion channels, specifically TRPV3.

Figure 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

The morpholine ring is a common scaffold in many biologically active compounds, often conferring favorable pharmacokinetic properties.[1] The pyridine ring, another prevalent heterocycle in medicinal chemistry, is a key component of numerous approved drugs.[2] It is the strategic combination of these functionalities with a methanol group that suggests a specific and potent biological activity.

The Primary Hypothesis: Antagonism of the TRPV3 Channel

The most compelling putative mechanism of action for this compound is the selective antagonism of the TRPV3 ion channel. This hypothesis is predicated on the seminal work by Gumina et al. (2016), which identified (pyridin-2-yl)methanol derivatives as novel and selective TRPV3 antagonists.[3]

TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes, as well as in sensory neurons of the dorsal root ganglia and spinal cord.[3] It is activated by warm temperatures (in the range of 32-39 °C), as well as by a variety of chemical ligands.[4] Functionally, TRPV3 is implicated in a range of physiological and pathophysiological processes, including:

-

Pain Sensation: TRPV3 is involved in the transduction of thermal and mechanical stimuli, and its sensitization contributes to inflammatory and neuropathic pain states.[5][6]

-

Inflammation: Activation of TRPV3 in keratinocytes can lead to the release of pro-inflammatory mediators, driving cutaneous inflammation.[7]

-

Skin Disorders: Dysfunctional TRPV3 activity has been linked to various dermatological conditions, including atopic dermatitis and Olmsted syndrome.[4][7]

Given the established role of TRPV3 in these conditions, a selective antagonist represents a promising therapeutic strategy. The structural similarity of this compound to known TRPV3 antagonists strongly supports the hypothesis that it functions through this mechanism.

The TRPV3 Signaling Pathway

Activation of the TRPV3 channel leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx depolarizes the cell membrane and, in the case of keratinocytes, can trigger the release of various signaling molecules, including ATP, prostaglandins, and pro-inflammatory cytokines. These mediators can then act on adjacent sensory neurons to elicit sensations of pain and itch.

Caption: Proposed TRPV3 signaling pathway and the inhibitory role of this compound.

Experimental Validation of the TRPV3 Antagonist Hypothesis

To rigorously test the hypothesis that this compound acts as a TRPV3 antagonist, a multi-tiered experimental approach is proposed. This cascade of assays will provide a self-validating system, from initial target engagement to in vivo efficacy.

Tier 1: In Vitro Target Engagement and Selectivity

The initial phase of validation focuses on confirming direct interaction with the TRPV3 channel and assessing selectivity against other relevant targets.

Automated patch-clamp electrophysiology is the definitive method for characterizing ion channel modulators. This technique directly measures the flow of ions through the channel in response to stimuli.

Experimental Protocol: Automated Patch-Clamp Electrophysiology

-

Cell Culture: Utilize a stable cell line (e.g., HEK293 or CHO) heterologously expressing human TRPV3. Culture cells to 70-80% confluency.

-

Cell Preparation: Harvest cells using a gentle, non-enzymatic dissociation solution. Resuspend cells in an appropriate extracellular buffer.

-

Assay Setup: Prime the automated patch-clamp system (e.g., QPatch or Patchliner) with intracellular and extracellular solutions.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in extracellular buffer to obtain a range of test concentrations.

-

Data Acquisition:

-

Establish a stable whole-cell recording.

-

Apply a TRPV3 agonist (e.g., 2-APB or a temperature ramp) to elicit a baseline current.

-

Perfuse the cells with increasing concentrations of this compound followed by co-application with the agonist.

-

Record the current inhibition at each concentration.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the concentration-response data to a four-parameter logistic equation.

Calcium imaging provides a higher-throughput method to assess the functional consequences of TRPV3 channel modulation.

Experimental Protocol: Fluorescent Calcium Imaging

-

Cell Culture: Seed HEK293 cells stably expressing human TRPV3 in 96- or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Agonist Stimulation: Stimulate the cells with a known TRPV3 agonist (e.g., 2-APB).

-

Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Data Analysis: Determine the IC₅₀ value from the concentration-response curve of fluorescence inhibition.

Table 1: Representative Data from In Vitro Assays

| Assay Type | Target | Agonist | This compound IC₅₀ (nM) |

| Electrophysiology | hTRPV3 | 2-APB (100 µM) | [Expected Value] |

| Calcium Imaging | hTRPV3 | 2-APB (100 µM) | [Expected Value] |

| Selectivity Panel | hTRPV1 | Capsaicin (1 µM) | >10,000 |

| Selectivity Panel | hTRPA1 | AITC (50 µM) | >10,000 |

| Selectivity Panel | hTRPM8 | Menthol (100 µM) | >10,000 |

Tier 2: In Vivo Proof-of-Concept

Following in vitro validation, the focus shifts to demonstrating efficacy in relevant animal models of pain and inflammation.

Chronic constriction injury (CCI) or spinal nerve ligation (SNL) models in rodents are standard for evaluating analgesics for neuropathic pain.

Experimental Protocol: Chronic Constriction Injury (CCI) Model in Rats

-

Model Induction: Surgically induce CCI of the sciatic nerve in adult male Sprague-Dawley rats.

-

Behavioral Testing: Assess mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) at baseline and post-surgery to confirm neuropathy.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.

-

Post-Dose Behavioral Assessment: Re-evaluate mechanical and thermal thresholds at multiple time points after drug administration.

-

Data Analysis: Compare the withdrawal thresholds between vehicle- and compound-treated groups to determine the minimal effective dose (MED).

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process starting from 2-morpholinopyridine-3-carbaldehyde.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis via Reduction

-

Dissolution: Dissolve 2-morpholinopyridine-3-carbaldehyde in methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion and Future Directions

The available evidence strongly suggests that the primary mechanism of action for this compound is the selective antagonism of the TRPV3 ion channel. This hypothesis is supported by the structural analogy to known TRPV3 inhibitors and the well-defined role of TRPV3 in pain and inflammation. The experimental framework outlined in this guide provides a clear and robust pathway to validate this proposed mechanism and to establish the therapeutic potential of this promising compound.

Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic profile of this chemical series. Furthermore, exploration of its efficacy in a broader range of disease models, including dermatological and respiratory disorders where TRPV3 is implicated, is warranted.

References

-